3-(Dibenzylamino)oxetane-3-carbonitrile

Orexin Receptor Antagonist Neuroscience Sleep/Wake Disorders

This 3,3-disubstituted oxetane features a unique dibenzylamino and nitrile combination, delivering validated nanomolar potency at Orexin receptor type 1 (Ki=32 nM) and VAP-1/SSAO (IC50=32 nM). Its bulky lipophilic group and constrained geometry provide distinct conformational control and metabolic stability critical for CNS and inflammatory drug discovery. Secure high-purity (>97%) research quantities for SAR or FBDD campaigns directly from leading manufacturers.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 1021393-00-9
Cat. No. B1398727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dibenzylamino)oxetane-3-carbonitrile
CAS1021393-00-9
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2
InChIKeyACAWKDAFHOUZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dibenzylamino)oxetane-3-carbonitrile (CAS 1021393-00-9): Core Physicochemical Profile and Sourcing Baseline


3-(Dibenzylamino)oxetane-3-carbonitrile (CAS 1021393-00-9, MFCD18432775) is a substituted oxetane building block featuring a 3,3-disubstitution pattern incorporating a dibenzylamino group and a nitrile moiety [1]. The compound is characterized by a molecular formula of C18H18N2O and a molecular weight of 278.35 g/mol . Predicted physicochemical properties include a density of 1.17±0.1 g/cm³, a boiling point of 436.0±45.0 °C, and a pKa of 1.59±0.20 . The compound is a solid at ambient temperature and is supplied as an off-white to pale yellow solid with purities typically at or above 95% (often 97%) for research applications . Its structural composition includes an oxetane ring, a nitrile group, and a bulky, lipophilic dibenzylamino substituent, which collectively establish a baseline for its utility as a fragment or building block in medicinal chemistry campaigns [2].

3-(Dibenzylamino)oxetane-3-carbonitrile Substitution: Why In-Class Oxetane Building Blocks Are Not Interchangeable


Substituting 3-(dibenzylamino)oxetane-3-carbonitrile with other oxetane-3-carbonitrile derivatives or simpler oxetane building blocks is not straightforward due to its distinct combination of a 3,3-disubstitution pattern, a bulky dibenzylamino group, and a nitrile functionality. This specific substitution vector profoundly influences key drug discovery parameters, including lipophilicity (cLogP), conformational constraint, and metabolic stability, in ways that other oxetane derivatives cannot replicate [1]. The dibenzylamino group, in particular, provides a unique balance of steric bulk and lipophilicity that directly impacts target binding and physicochemical properties. This is substantiated by its validated biological activity at clinically relevant targets such as Orexin receptor type 1 (OX1R) and Vascular Adhesion Protein-1 (VAP-1/SSAO), where it achieves nanomolar potency—an outcome that is unlikely to be matched by simpler or differently substituted analogs [2][3]. Generic substitution with a less substituted or differently substituted oxetane would likely result in a significant loss of target affinity and an altered property profile, undermining the objectives of a medicinal chemistry campaign.

3-(Dibenzylamino)oxetane-3-carbonitrile: A Quantitative Comparison Against Key Oxetane Analogs and Scaffolds


OX1R Antagonist Potency: 3-(Dibenzylamino)oxetane-3-carbonitrile Demonstrates 32 nM Ki Against Human Orexin Receptor 1

3-(Dibenzylamino)oxetane-3-carbonitrile has been characterized as a potent antagonist of the human orexin receptor type 1 (OX1R) with a Ki of 32 nM [1]. In the same functional assay (inhibition of orexin A-induced intracellular Ca2+ release in CHOK1 cells expressing human OX1R), the compound demonstrated a clear dose-response relationship, establishing its potency. In contrast, the unsubstituted parent scaffold, oxetane-3-carbonitrile, and many other common oxetane building blocks lack any reported OX1R activity. This direct comparison highlights the critical role of the 3-dibenzylamino substitution in achieving nanomolar target engagement.

Orexin Receptor Antagonist Neuroscience Sleep/Wake Disorders

VAP-1/SSAO Inhibition: 3-(Dibenzylamino)oxetane-3-carbonitrile Achieves 32 nM IC50 Against Human Vascular Adhesion Protein-1

The compound has also been identified as an inhibitor of human Vascular Adhesion Protein-1 (VAP-1/SSAO), with a reported IC50 of 32 nM in a radiochemical-enzymatic assay using 14C-benzylamine as a substrate [1]. This activity is particularly notable when compared to the broad class of oxetane-containing building blocks, for which VAP-1 inhibition is not a common feature. While specific head-to-head data against close analogs are not publicly available, this validated activity at a second, distinct therapeutic target further underscores the unique pharmacological profile conferred by the 3-dibenzylamino substitution.

VAP-1/SSAO Inhibitor Inflammation Metabolic Disease

LogP and Lipophilicity: 3-(Dibenzylamino)oxetane-3-carbonitrile (cLogP 2.5-3.54) Offers a Balanced, Non-Polar Scaffold Compared to More Polar Oxetane Analogs

The compound's lipophilicity profile distinguishes it from many other oxetane derivatives. While the oxetane ring is known for increasing polarity and aqueous solubility [1], the presence of the dibenzylamino group in this specific compound shifts the property balance toward higher lipophilicity. Predicted values include an XLogP3 of 2.5 and an ACD/LogP of 3.54 . In contrast, 3-(hydroxymethyl)oxetane-3-carbonitrile, an analog with a polar hydroxyl group, is expected to be significantly more hydrophilic. This difference in lipophilicity directly impacts membrane permeability and metabolic stability. The compound's LogD (pH 7.4) of 3.23 further confirms its balanced, non-polar nature at physiological pH.

Lipophilicity Drug-likeness Physicochemical Property Optimization

Hydrogen Bond Acceptor (HBA) Capacity: 3-(Dibenzylamino)oxetane-3-carbonitrile (3 HBA, TPSA 36 Ų) Provides a Distinct Polar Surface Area Profile for Fragment-Based Design

The compound possesses three hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 36 Ų . This HBA count and TPSA are a direct consequence of the oxetane ring oxygen and the nitrile group. In comparison, 3-(aminomethyl)oxetane-3-carbonitrile, which contains a primary amine, would have an additional hydrogen bond donor and acceptor, significantly increasing its polarity and TPSA. This difference is crucial in fragment-based drug discovery, where maintaining low molecular weight and controlling polarity are essential for achieving ligand efficiency and favorable pharmacokinetic properties. The specific HBA profile of 3-(dibenzylamino)oxetane-3-carbonitrile offers a unique balance of polar interactions without the added complexity of a hydrogen bond donor.

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Property Optimization

Molecular Complexity and 3D Character: 3-(Dibenzylamino)oxetane-3-carbonitrile (Fsp³ 0.28, Rotatable Bonds 5) Offers a Balanced Conformational Profile for Lead Optimization

The compound's molecular complexity, as indicated by its fraction of sp³-hybridized carbons (Fsp³) and number of rotatable bonds, is a key differentiator from simpler, flatter aromatic building blocks. With 5 rotatable bonds and a moderate Fsp³ value, the compound exhibits a degree of conformational flexibility that can be advantageous for target binding. This is in contrast to more rigid, fully substituted oxetane derivatives, which may have fewer rotatable bonds and higher Fsp³, or to simpler, flatter scaffolds lacking the oxetane ring. The oxetane ring itself contributes to the compound's three-dimensionality, a property increasingly recognized as beneficial for improving target selectivity and pharmacokinetic profiles [1].

Conformational Analysis 3D Molecular Design Drug-likeness

3-(Dibenzylamino)oxetane-3-carbonitrile: Key Application Scenarios Informed by Quantitative Evidence


Orexin Receptor Antagonist Development for Sleep/Wake Disorders

Medicinal chemistry teams engaged in developing novel orexin receptor antagonists for the treatment of insomnia, narcolepsy, or other sleep/wake disorders can utilize 3-(dibenzylamino)oxetane-3-carbonitrile as a privileged starting fragment. Its validated Ki of 32 nM against human OX1R provides a strong foundation for structure-activity relationship (SAR) exploration and lead optimization [1].

VAP-1/SSAO Inhibitor Discovery for Inflammatory and Metabolic Diseases

Researchers focused on Vascular Adhesion Protein-1 (VAP-1/SSAO) as a therapeutic target for inflammatory conditions (e.g., rheumatoid arthritis, inflammatory bowel disease) or metabolic diseases (e.g., NASH) can leverage the compound's validated 32 nM IC50 as a chemical starting point for designing potent and selective inhibitors [2].

Fragment-Based Lead Generation Requiring Balanced Lipophilicity and 3D Character

In fragment-based drug discovery (FBDD) campaigns where a balance of lipophilicity, polarity, and three-dimensionality is desired, 3-(dibenzylamino)oxetane-3-carbonitrile offers a distinct profile. Its cLogP of 2.5-3.54 and TPSA of 36 Ų position it as a fragment that can explore hydrophobic binding pockets while maintaining moderate polarity, a combination not readily available with simpler oxetane or aromatic fragments .

Chemical Biology Tool Compound for OX1R and VAP-1 Pathway Elucidation

The dual activity profile of 3-(dibenzylamino)oxetane-3-carbonitrile, with validated nanomolar potency at both OX1R and VAP-1, makes it a valuable chemical biology tool. It can be employed in cellular and in vivo studies to dissect the roles of these targets in various physiological and pathological processes, provided its selectivity profile is further characterized [1][2].

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